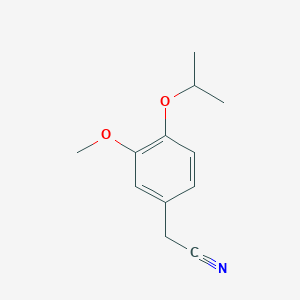

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Overview

Description

The compound "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile" is a chemical entity that can be presumed to have potential applications in the synthesis of bioactive heterocycles or as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with methoxyphenyl and acetonitrile groups are discussed, indicating the relevance of this type of structure in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds typically involves base-catalyzed reactions or other methods such as chloridization and nitrilation. For instance, a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile leads to a new dipolarophile . Similarly, acetonitrile oxides undergo regioselective cycloaddition to olefins . Hydrolysis and subsequent acylation reactions are also used to obtain acetic acid derivatives from acetonitrile precursors . These methods could potentially be adapted for the synthesis of "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile".

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by the presence of hydrogen bonds and other non-covalent interactions that influence the crystalline structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds of the type C-H…O and C-H…N . These structural features are important for the stability and reactivity of the molecules.

Chemical Reactions Analysis

Compounds with acetonitrile groups are versatile in chemical reactions. They can participate in cycloaddition reactions to form isoxazolines , and can be transformed into amides and 1-acylpyrazole through acylation . The presence of methoxy groups can influence the reactivity and selectivity of these reactions, as seen in the elimination reactions of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile" are influenced by their functional groups and molecular structure. The methoxy and acetonitrile groups can affect the polarity, solubility, and stability of the molecule. For instance, the presence of a p-methoxy group can stabilize a cationic intermediate in elimination reactions . The synthesis process can also be optimized by investigating the influence of reaction conditions on the yield, as demonstrated in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile .

Scientific Research Applications

Chemical Synthesis and Modification

Synthesis of Amides and Pyrazoles : The compound [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained from hydrolysis of a similar compound to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, was used to synthesize new amides and 1-acylpyrazole through interaction with various amines and pyrazole (Arutjunyan et al., 2013).

Generation of Aryl Enol Radical Cations : Laser flash photolysis of related compounds in acetonitrile can form aryl enol radical cations, providing insight into the reactivity and kinetics of such compounds (Schepp, 2004).

Preparation of Indolenines : 2-(2-Methoxyphenyl)acetonitrile derivatives are used in the synthesis of indolenines, which are important in the production of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

Biological Applications

Antibacterial Activity : Compounds synthesized from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile exhibited weak antibacterial activity, demonstrating potential biological applications (Arutyunyan et al., 2014).

Fluorescent Labeling : The compound 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, derived from a similar chemical structure, has been used as a sensitive fluorescent labeling reagent for carnitine, showing potential in biochemical analyses (Nakaya et al., 1999).

Chemical Reactions and Properties

Cycloaddition Reactions : The compound (Diethoxyphosphoryl)acetonitrile oxide, related to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, is known for its regioselective cycloaddition to olefins, leading to valuable synthetic building blocks (Tsuge et al., 1987).

Sonochemistry Applications : Ultrasonic irradiation effects on non-radical reactions involving similar compounds in acetonitrile-water mixtures have been investigated, providing insights into sonochemistry beyond cavitation (Tuulmets et al., 2014).

Crystal Structure Analysis : The crystal structure of compounds like 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, related to the subject compound, has been studied for understanding molecular interactions and hydrogen bonding patterns (Kavitha et al., 2006).

properties

IUPAC Name |

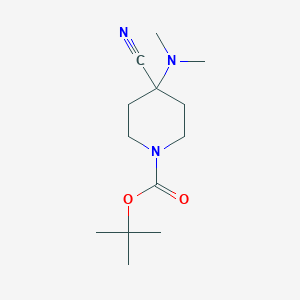

2-(3-methoxy-4-propan-2-yloxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDYSZLZQUROSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660718 | |

| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile | |

CAS RN |

861069-45-6 | |

| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)